6,7-dimethoxy-3-[3-oxo-3-(3-oxopiperazin-1-yl)propyl]quinazolin-4(3H)-one
Description
6,7-Dimethoxy-3-[3-oxo-3-(3-oxopiperazin-1-yl)propyl]quinazolin-4(3H)-one is a quinazolinone derivative characterized by a core quinazolinone scaffold substituted with methoxy groups at positions 6 and 5. A 3-oxopiperazine moiety is linked via a propyl chain at position 3 of the quinazolinone core.
Properties
IUPAC Name |
6,7-dimethoxy-3-[3-oxo-3-(3-oxopiperazin-1-yl)propyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O5/c1-25-13-7-11-12(8-14(13)26-2)19-10-21(17(11)24)5-3-16(23)20-6-4-18-15(22)9-20/h7-8,10H,3-6,9H2,1-2H3,(H,18,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGUMWKGIBOIZTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)N(C=N2)CCC(=O)N3CCNC(=O)C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethoxy-3-[3-oxo-3-(3-oxopiperazin-1-yl)propyl]quinazolin-4(3H)-one typically involves multi-step organic reactions. One common approach is the condensation of 6,7-dimethoxyquinazolin-4(3H)-one with a suitable piperazinone derivative under controlled conditions. The reaction may require the use of catalysts, solvents, and specific temperature and pressure settings to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include purification steps such as recrystallization, chromatography, or distillation to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
6,7-dimethoxy-3-[3-oxo-3-(3-oxopiperazin-1-yl)propyl]quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced quinazolinone analogs.
Substitution: The methoxy groups and piperazinone moiety can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with higher oxidation states, while substitution reactions can introduce new functional groups, leading to a diverse array of quinazolinone analogs.
Scientific Research Applications
Anticancer Activity
Research has indicated that quinazoline derivatives exhibit significant anticancer properties. Studies have shown that 6,7-dimethoxyquinazoline derivatives can inhibit cancer cell proliferation through various mechanisms:
- Inhibition of Kinases : The compound may act as a kinase inhibitor, disrupting signaling pathways critical for cancer cell survival and proliferation.
- Induction of Apoptosis : Evidence suggests that it can induce apoptosis in cancer cells via mitochondrial pathways.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that a similar quinazoline derivative effectively inhibited tumor growth in xenograft models, suggesting potential therapeutic efficacy against specific cancer types .
Neurological Disorders
The compound's structural similarity to known neuroprotective agents positions it as a candidate for treating neurological disorders such as Alzheimer's disease. Research indicates that quinazoline derivatives can modulate neurotransmitter systems and exhibit neuroprotective effects.
Mechanisms :
- Phosphodiesterase Inhibition : Some studies suggest that derivatives of this compound inhibit phosphodiesterase enzymes, leading to increased levels of cyclic AMP (cAMP), which is beneficial for neuronal health.
Case Study : A patent application highlighted the use of quinazoline derivatives in treating cognitive decline associated with neurodegenerative diseases .
Antimicrobial Properties
Recent investigations have revealed that 6,7-dimethoxyquinazolinones possess antimicrobial activity against various pathogens. The mechanism involves disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.
Case Study : An experimental study demonstrated the efficacy of a related compound against multi-drug resistant strains of Staphylococcus aureus, showcasing its potential as an antimicrobial agent .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 6,7-dimethoxy-3-[3-oxo-3-(3-oxopiperazin-1-yl)propyl]quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Structural Variations in Quinazolinone Derivatives
The biological activity of quinazolinone derivatives is highly dependent on substituents at the 3-position, the nature of the linking chain, and modifications to the piperazine or heterocyclic moieties. Below is a comparative analysis of structurally related compounds:
Table 1: Comparison of Key Quinazolinone Derivatives
Impact of Structural Modifications on Activity
Substituents on the Piperazine Ring :
- The presence of 3-oxo groups in the target compound may enhance hydrogen bonding with biological targets compared to methyl or methoxyphenyl substituents in analogues (e.g., antitumor activity in C₂₄H₂₈N₄O₅ ).
- Methoxyphenyl groups on piperazine (e.g., in C₂₃H₂₆N₄O₅) improve receptor selectivity, as seen in anti-inflammatory applications .
Linker Chain Length :
- Propyl linkers (as in the target compound) may increase flexibility and binding affinity compared to ethyl linkers (e.g., C₂₃H₂₆N₄O₅) .
Sulfonamide substituents (C₁₇H₁₈N₄O₃S₂) enhance enzyme inhibition, as demonstrated in carbonic anhydrase XII studies .
Research Findings and Therapeutic Potential
- Anticancer Activity : Derivatives with methylpiperazine (C₁₈H₂₄N₄O₄) show IC₅₀ values <10 μM in breast cancer cell lines .
- Enzyme Inhibition: Sulfonamide derivatives (C₁₇H₁₈N₄O₃S₂) exhibit nanomolar inhibition of carbonic anhydrase XII, critical for pH regulation in tumors .
- Neuroprotective Effects : The target compound’s 3-oxopiperazine group may modulate neurotransmitter receptors linked to neurodegenerative diseases .
Biological Activity
The compound 6,7-dimethoxy-3-[3-oxo-3-(3-oxopiperazin-1-yl)propyl]quinazolin-4(3H)-one is a member of the quinazoline family, known for its diverse biological activities. This article explores its biological activity, particularly in the context of anticancer properties, enzyme inhibition, and other pharmacological effects.
Chemical Structure
The compound's structure can be represented as follows:
This structure incorporates a quinazoline core substituted with methoxy groups and a piperazine moiety, which may contribute to its biological profile.
Anticancer Activity
Recent studies have highlighted the potential of quinazoline derivatives as anticancer agents. Specifically, compounds similar to This compound have shown significant activity against various cancer cell lines.
Case Study: VEGFR Inhibition
A study on related quinazoline compounds demonstrated that they act as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial in tumor angiogenesis. The compound 5p , a structural analog, exhibited an IC50 value of 0.34 μM against VEGFR-2, indicating strong inhibitory activity . The mechanism involves inducing apoptosis in cancer cells and causing G1/S cell cycle arrest.
| Compound | IC50 (μM) | Target |
|---|---|---|
| 5p | 0.34 | VEGFR-2 |
| 5a-r | Varies | Various cancer lines |
Enzyme Inhibition
The biological activity of This compound extends to enzyme inhibition. Quinazoline derivatives have been studied for their ability to inhibit matrix metalloproteinases (MMPs), which play a role in tumor metastasis. Inhibition of MMPs can potentially reduce cancer spread and improve treatment outcomes.
Cytotoxicity and Selectivity
Cytotoxicity assays have shown that quinazoline derivatives possess significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to 6,7-dimethoxy... demonstrated IC50 values in the micromolar range against prostate cancer cells (PC3), with an IC50 of approximately 17.7 μM . Importantly, these compounds often exhibit selective toxicity towards cancer cells over normal cells.
Summary of Cytotoxicity Findings
| Cell Line | IC50 (μM) |
|---|---|
| Prostate PC3 | 17.7 |
| MCF-7 (Breast) | Varies |
| A549 (Lung) | <10 |
Antimicrobial Activity
In addition to anticancer properties, quinazoline derivatives have shown promise as antimicrobial agents. For example, certain analogs demonstrated activity against Gram-positive bacteria and fungi like Candida albicans. The minimum inhibitory concentration (MIC) for some compounds was reported as low as 0.98 μg/mL against MRSA .
Q & A
Q. What are the key synthetic routes for 6,7-dimethoxyquinazolin-4(3H)-one derivatives, and how can intermediates be optimized?
- Methodological Answer : A common synthesis involves nitrohomoveratric acid (1) reacting with polyphosphoric acid (PPA) (2) to form 2-methyl-6,7-dimethoxy-3,1-benzoxazine-4-one (2d). Acetic anhydride is used to stabilize intermediates, enabling nitrogen substitution in the quinazolinone core . Modifications include monitoring reaction progress via thin-layer chromatography (TLC) and optimizing intermediates like 2-acetamido-4,5-dimethoxybenzoic acid (3) for higher yields .
Q. How is the structural confirmation of this compound achieved post-synthesis?
- Methodological Answer : Characterization relies on nuclear magnetic resonance (NMR) for proton and carbon environments, high-resolution mass spectrometry (HRMS) for molecular weight validation, and infrared spectroscopy (IR) to identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹). For stereochemical analysis, advanced techniques like 2D-NMR (COSY, HSQC) or X-ray crystallography may be required .
Q. What are the foundational pharmacological screening strategies for quinazolinone derivatives?
- Methodological Answer : Initial screening focuses on target-specific assays (e.g., enzyme inhibition for kinase or protease targets) and cell-based models (e.g., cytotoxicity in cancer lines). For cerebroprotective activity, rodent models of ischemia-reperfusion injury are used, with endpoints like infarct volume reduction and biomarker analysis (e.g., glutathione levels) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance bioactivity?
- Methodological Answer : SAR studies require systematic modification of substituents (e.g., methoxy groups, piperazine rings) and comparative bioactivity profiling. For example:
| Derivative | Structural Modification | Bioactivity Trend | Reference |
|---|---|---|---|
| 6,7-Dimethoxy core | Base structure | Cerebroprotective | |
| Triazole-pyrrolidine analog | Enhanced hydrogen bonding | Antimicrobial | |
| Pyridyl-substituted | Increased lipophilicity | Anti-inflammatory |
Computational docking (e.g., AutoDock) and molecular dynamics simulations can predict binding affinities to targets like kinases or GPCRs .
Q. What experimental designs assess environmental stability and degradation pathways?
- Methodological Answer : Follow the INCHEMBIOL framework:
- Laboratory Studies : Hydrolysis/photolysis under controlled pH, UV light, and temperature. Use HPLC-MS to identify degradation products (e.g., demethylated quinazolinones) .
- Ecosystem Modeling : Mesocosm experiments to track bioaccumulation in aquatic organisms and soil adsorption coefficients (Kd) .
Q. How can reaction yields be optimized in large-scale synthesis?
- Methodological Answer : Key strategies include:
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) for intermediate stabilization .
- Catalyst Screening : Transition-metal catalysts (e.g., PdCl₂(PPh₃)₂) for cross-coupling steps .
- Process Monitoring : In-situ FTIR or Raman spectroscopy to track reaction progress and minimize byproducts .
Q. What are the challenges in analyzing stereochemical purity, and how are they addressed?
- Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) resolves enantiomers. For diastereomers, use NOESY NMR to confirm spatial arrangements. Case study: The (2R,3S)-3-hydroxypiperidine moiety in related compounds requires chiral derivatization (e.g., Mosher’s acid) for absolute configuration determination .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
